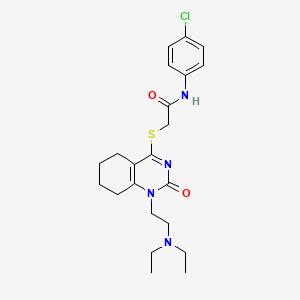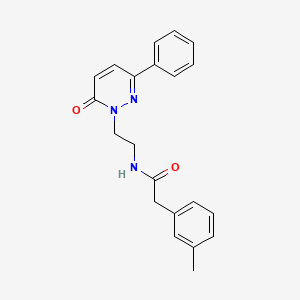![molecular formula C22H18ClN5O2 B2387287 1-(4-氯苯基)-5-(2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 852440-68-7](/img/structure/B2387287.png)
1-(4-氯苯基)-5-(2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that integrates various functional groups within its structure
科学研究应用
Chemistry: In organic chemistry, this compound serves as a versatile building block for creating novel heterocyclic structures, potentially leading to new materials with unique properties.
Biology: The quinoline moiety within the compound is known for its bioactivity. Thus, derivatives of this compound are being studied for their potential use as anti-microbial or anti-cancer agents.
Medicine: It holds promise in medicinal chemistry for the development of drugs that target specific enzymes or receptors, potentially leading to novel treatments for various diseases.
Industry: In the industrial realm, particularly in materials science, the compound's unique structure could be exploited for creating new polymers or catalysts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the creation of the core pyrazolopyrimidinone structure. This is achieved through a series of condensation reactions involving hydrazine and a suitable diketone. The 4-chlorophenyl group can be introduced through a substitution reaction, typically involving a halogen exchange or a coupling reaction using an organometallic reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might utilize flow chemistry techniques to ensure higher yields and purity. Key steps would include controlled heating, catalytic hydrogenation to introduce the desired functional groups, and chromatographic purification to isolate the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Likely at the dihydroquinoline moiety, converting it to a fully aromatic quinoline.
Reduction: : Potentially reducing the carbonyl group adjacent to the dihydroquinoline ring.
Substitution: : The 4-chlorophenyl group can undergo nucleophilic substitution, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: : Performed using reagents like PCC (Pyridinium chlorochromate) or even KMnO4 under controlled conditions.
Reduction: : Can be achieved using hydride donors like LiAlH4 or NaBH4.
Substitution: : Utilizes bases such as NaH or KOH to facilitate nucleophilic attack on the aromatic ring.
Major Products: The major products from these reactions often include varied derivatives where functional groups have been strategically replaced or modified, providing a diverse range of molecules for further research.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidinone core can inhibit specific enzymes by mimicking the substrate or by allosteric modulation, altering enzyme activity. The dihydroquinoline moiety further enhances these interactions through hydrophobic or π-π stacking interactions, stabilizing the binding and thus increasing efficacy.
Similar Compounds
Pyrazolopyrimidinones: : Share the core structure but differ in substituent groups.
Quinoline Derivatives: : Similar biological activities, often used in antimalarial and antibacterial agents.
Chlorophenyl Derivatives: : Known for their reactivity and use in synthetic organic chemistry.
Uniqueness: 1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its multifaceted structure that combines three pharmacophoric units, offering a unique scaffold for drug discovery and material science.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-16-7-9-17(10-8-16)28-21-18(12-25-28)22(30)26(14-24-21)13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRUOOZYADXYEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)

![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)

![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)
![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)
![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)
